molecular formula C16H10BrNOS B3037660 (4-Bromophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone CAS No. 52421-62-2

(4-Bromophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone

Cat. No.: B3037660
CAS No.: 52421-62-2
M. Wt: 344.2 g/mol
InChI Key: CLVWADSICSDSDL-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of targets, including serine/threonine-protein kinase . This enzyme plays a crucial role in checkpoint-mediated cell cycle arrest and activation of DNA repair in response to the presence of DNA damage or unreplicated DNA .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects . For instance, they can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways . For example, they can activate or inhibit enzymes, stimulate or block receptors, and influence the synthesis of neurotransmitters such as acetylcholine .

Pharmacokinetics

The rule of five, which describes molecular properties important for a drug’s pharmacokinetics in the human body, including their adme, is mentioned .

Result of Action

Thiazole derivatives have been reported to exhibit a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

It is known that molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone typically involves the reaction of 4-bromobenzoyl chloride with 2-phenyl-1,3-thiazole-5-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of greener solvents and catalysts can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Bromophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromophenyl)(2-phenyl-1,3-thiazol-4-yl)methanone
  • (4-Bromophenyl)(2-phenyl-1,3-thiazol-2-yl)methanone
  • (4-Bromophenyl)(2-phenyl-1,3-thiazol-5-yl)ethanone

Uniqueness

(4-Bromophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone is unique due to its specific substitution pattern on the thiazole ring, which can significantly influence its chemical reactivity and biological activity. The presence of the bromine atom in the 4-position of the phenyl ring also imparts distinct electronic properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(4-bromophenyl)-(2-phenyl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrNOS/c17-13-8-6-11(7-9-13)15(19)14-10-18-16(20-14)12-4-2-1-3-5-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVWADSICSDSDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(S2)C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101246200
Record name (4-Bromophenyl)(2-phenyl-5-thiazolyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101246200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52421-62-2
Record name (4-Bromophenyl)(2-phenyl-5-thiazolyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52421-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromophenyl)(2-phenyl-5-thiazolyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101246200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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